molecular formula C13H12BrNO2 B2961456 2-(4-Methoxybenzyloxy)-3-bromopyridine CAS No. 1240620-38-5

2-(4-Methoxybenzyloxy)-3-bromopyridine

Cat. No. B2961456
CAS RN: 1240620-38-5
M. Wt: 294.148
InChI Key: JFUGFUDGYHNORN-UHFFFAOYSA-N
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Description

“2-(4-Methoxybenzyloxy)-3-bromopyridine” is a chemical compound that is used in organic synthesis . It is related to “2-(4-Methoxybenzyloxy)phenylboronic acid”, which has a molecular formula of CHBO, an average mass of 258.078 Da, and a monoisotopic mass of 258.106354 Da .


Synthesis Analysis

This compound can be used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is part of the Dudley Reagents developed by Dudley and coworkers . The synthesis involves the use of benzyloxypyridinium triflate, prepared in two steps from 2-chloropyridine . A variety of alcohols are protected under these reaction conditions .


Chemical Reactions Analysis

“2-(4-Methoxybenzyloxy)-3-bromopyridine” is used in the protection of alcohols and carboxylic acids . The reaction involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex .

Scientific Research Applications

Synthesis of Novel Curcumin Analogs

2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of novel curcumin analogs . For instance, a compound named 2-chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine was synthesized by a three-step reaction, where the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyridine was the most efficient step .

p-Methoxybenzylation of Hydroxy Groups

This compound reacts with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate (Me3SiOTf) to give the corresponding PMB ethers in high yields under mild conditions . This process is known as p-methoxybenzylation of hydroxy groups .

Synthesis of PMB Ethers

2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the synthesis of PMB ethers . These ethers are prepared by the reaction of this compound with various types of hydroxy groups in the presence of a catalytic amount of trimethylsilyl triflate .

4. Use in Multistep Syntheses of Complex Molecules In multistep syntheses of complex molecules such as natural products, 2-(4-Methoxybenzyloxy)-3-bromopyridine is used for selective protection of certain hydroxy groups . This compound allows for differentiation of a certain hydroxy group from other hydroxy groups within the same molecule .

5. Preparation of Stable and Practically-Useful p-Methoxybenzylating Reagent 2-(4-Methoxybenzyloxy)-3-bromopyridine is used in the preparation of a stable and practically-useful p-methoxybenzylating reagent . This reagent is used for p-methoxybenzylation of alcohols, giving PMB ethers in high yields under mild conditions .

6. Use in Pharmaceuticals, Biochemistry, and Analytical Chemistry 3-Chloro-2-(4-methoxybenzyloxy)pyridine, a compound related to 2-(4-Methoxybenzyloxy)-3-bromopyridine, has a wide range of applications in scientific research, including pharmaceuticals, biochemistry, and analytical chemistry.

Mechanism of Action

The mechanism of action involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex . Remaining cation reacts with excess Et3N before it can react with other functionalities present in the molecule and or before it can react with water .

Future Directions

The future directions for “2-(4-Methoxybenzyloxy)-3-bromopyridine” could involve its use in the synthesis of new compounds with potential biological activity . Its use in the protection of alcohols and carboxylic acids under relatively neutral conditions could be further explored .

properties

IUPAC Name

3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUGFUDGYHNORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxybenzyloxy)-3-bromopyridine

Synthesis routes and methods

Procedure details

3-bromo-2-(4-methoxybenzyloxy)pyridine was prepared by the procedure described in J. Med. Chem., 2008, 51, 3065. A pressure vessel was charged with anhydrous THF (25 ml) and sodium hydride (1.44 g, 36.18 mmol, 60% dispersion). To this stirred mixture was added portionwise a solution of 4-methoxybenzyl alcohol (5.0 g, 36.18 mmol) in anhydrous THF (15 ml). After addition was complete, the mixture was stirred at room temperature for 30 minutes and a solution of 3-bromo-2-chloropyridine (4.64 g, 24.08 mmol) in anhydrous THF (15 ml) was added. The vessel was sealed and the reaction mixture was heated at 75° C. for 6 hours. Upon cooling to room temperature, the reaction mixture was partitioned between ethyl acetate and water. The separated organic layer was washed with water, sat'd NaCl(aq.), dried over MgSO4, filtered, and concentrated. Elution through a flash column (silica gel 60, 230-400 mesh, 4:1 hexanes: EtOAc) gave the title compound as a clear oil (6.51 g, 92%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
1.44 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
92%

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